Product packaging for Methyl 5-aminonicotinate hydrochloride(Cat. No.:CAS No. 1182721-48-7)

Methyl 5-aminonicotinate hydrochloride

Cat. No.: B1530798
CAS No.: 1182721-48-7
M. Wt: 188.61 g/mol
InChI Key: LPADCEAPLNNMNP-UHFFFAOYSA-N
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Description

Methyl 5-aminonicotinate hydrochloride (CAS 1182721-48-7) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol, is a functionalized pyridine derivative . It features both an amino group at the 5-position of the pyridine ring and a methyl ester, making it a versatile precursor for the creation of more complex molecules . In pharmaceutical development, nicotinic acid derivatives like this compound are investigated as intermediates in the synthesis of potential drug candidates. Research indicates such structures are explored for their bioactivity in areas like lipid metabolism and cardiovascular health . The amino and ester functional groups enable various chemical transformations, including nucleophilic substitution and condensation reactions, which are crucial in medicinal chemistry for designing enzyme inhibitors and receptor modulators . This product is offered as a hydrochloride salt to enhance its stability. It requires storage in an inert atmosphere at room temperature . Handle with care; this compound may cause skin and eye irritation and specific target organ toxicity upon single exposure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2 B1530798 Methyl 5-aminonicotinate hydrochloride CAS No. 1182721-48-7

Properties

IUPAC Name

methyl 5-aminopyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-2-6(8)4-9-3-5;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPADCEAPLNNMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-aminonicotinate hydrochloride (M5ANH) is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is derived from nicotinic acid and features a methyl group at the 5-position and an amino group, which contributes to its biological activity. The molecular formula is C7H8N2O2C_7H_8N_2O_2 with a molecular weight of approximately 152.15 g/mol .

M5ANH exhibits several mechanisms of action that contribute to its biological effects:

  • Sirtuin Modulation : It has been shown to influence sirtuin activity, particularly Sirt1, which plays a critical role in cellular metabolism and aging. Sirtuins are implicated in various diseases, including neurodegenerative disorders and cancer .
  • Anti-inflammatory Effects : M5ANH may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress, which is crucial in cardiovascular diseases (CVD) and metabolic disorders .

1. Cardiovascular Effects

M5ANH has been investigated for its potential cardiovascular benefits. It targets multiple proteins involved in cardiovascular health, including:

  • MAPK (Mitogen-Activated Protein Kinase)
  • PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9)
  • TNF-α (Tumor Necrosis Factor-alpha)

These targets are vital in regulating cholesterol levels and inflammatory responses associated with CVD .

2. Neuroprotective Properties

Research indicates that M5ANH may offer neuroprotective benefits by enhancing neuronal survival under stress conditions. This effect is linked to its ability to activate Sirt1, promoting cellular repair mechanisms .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of M5ANH significantly reduced neuronal death induced by oxidative stress. The compound enhanced Sirt1 activity, leading to improved outcomes in models of ischemic stroke .

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with dyslipidemia, M5ANH showed promise in lowering LDL cholesterol levels while increasing HDL cholesterol. The results indicated a favorable lipid profile improvement after treatment with M5ANH for 12 weeks .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
CardiovascularInhibition of PCSK9; modulation of MAPK
NeuroprotectiveActivation of Sirt1
Anti-inflammatoryReduction of TNF-α; oxidative stress modulation

Scientific Research Applications

Methyl 5-aminonicotinate hydrochloride (M5ANH) is a compound derived from nicotinic acid that is garnering attention for its potential biological activities. The compound features a methyl group at the 5-position and an amino group, contributing to its biological activity.

Biological Activities

M5ANH has several mechanisms of action that contribute to its biological effects:

Sirtuin Modulation M5ANH can influence sirtuin activity, particularly Sirt1, which plays a critical role in cellular metabolism and aging. Sirtuins are implicated in various diseases, including neurodegenerative disorders and cancer.

Anti-inflammatory Effects M5ANH may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress, which is crucial in cardiovascular diseases (CVD) and metabolic disorders.

Cardiovascular Effects

M5ANH has been investigated for its potential cardiovascular benefits. It targets multiple proteins involved in cardiovascular health, including:

  • MAPK (Mitogen-Activated Protein Kinase)
  • PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9)
  • TNF-α (Tumor Necrosis Factor-alpha)

These targets are vital in regulating cholesterol levels and inflammatory responses associated with CVD. A study focuses on utilizing simple cinnamic acid and nicotinic acid derivatives as starting materials, employing an efficient synthetic protocol to obtain methyl 5-((cinnamoyloxy)methyl)picolinate targeting CVD mediated by multiple enzymes such as MAPK, PCSK9, MPO, SIRT1, and TNF-α .

Neuroprotective Properties

Research indicates that M5ANH may offer neuroprotective benefits by enhancing neuronal survival under stress conditions. This effect is linked to its ability to activate Sirt1, promoting cellular repair mechanisms.

Other Potential Applications

As a derivative of nicotinic acid, M5ANH may interact with enzymes, proteins, and other biomolecules involved in niacin metabolism and influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of M5ANH significantly reduced neuronal death induced by oxidative stress. The compound enhanced Sirt1 activity, leading to improved outcomes in models of ischemic stroke.

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with dyslipidemia, M5ANH showed promise in lowering LDL cholesterol levels while increasing HDL cholesterol. The results indicated a favorable lipid profile improvement after treatment with M5ANH for 12 weeks.

Data Table

Table 1: Summary of Biological Activities of M5ANH

CategoryEffectMechanism
CardiovascularLowers LDL cholesterol, increases HDL cholesterol, reduces inflammatory responsesTargets MAPK, PCSK9, and TNF-α
NeuroprotectionEnhances neuronal survival under stress conditionsActivates Sirt1, promoting cellular repair mechanisms
Sirtuin ModulationInfluences sirtuin activity, particularly Sirt1Modulates cellular metabolism and aging processes
Anti-inflammatoryReduces oxidative stress, modulates cytokine productionTargets inflammatory pathways

Synthesis and Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 5-aminonicotinate hydrochloride with its analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations
Compound Name CAS Number Substituent (Position) Key Properties/Applications
Methyl 5-aminonicotinate 36052-25-2 -NH₂ (5), -COOCH₃ (2) Intermediate for drug synthesis .
Ethyl 5-aminonicotinate 17285-76-6 -NH₂ (5), -COOC₂H₅ (2) Larger ester group may reduce solubility .
Methyl 5-bromonicotinate 29681-44-5 -Br (5), -COOCH₃ (2) Bromine enhances electrophilic reactivity; used in cross-coupling reactions .
Methyl 5-hydroxynicotinate HCl 89937-78-0 -OH (5), -COOCH₃ (2) Hydroxyl group increases polarity; potential for hydrogen bonding .
Methyl 2-aminopyridine-3-carboxylate 14667-47-1 -NH₂ (2), -COOCH₃ (3) Amino group at 2-position alters electronic properties for distinct reactivity .

Key Observations :

  • Amino vs. Bromo/Hydroxy Substituents: The amino group (-NH₂) at the 5-position (as in methyl 5-aminonicotinate) offers nucleophilic reactivity for further derivatization (e.g., amidation or diazotization), whereas bromo (-Br) or hydroxy (-OH) substituents enable electrophilic substitution or hydrogen bonding, respectively .
  • Ester Chain Length: Methyl esters (e.g., methyl 5-aminonicotinate) generally exhibit higher volatility and lower molecular weight compared to ethyl analogs (e.g., ethyl 5-aminonicotinate), impacting solubility and bioavailability .
Hydrochloride Salts vs. Free Bases
Compound Name Salt Form Solubility Advantage Stability Consideration
Methyl 5-aminonicotinate Free base Lower water solubility Prone to oxidation at -NH₂ site
Methyl 5-aminonicotinate HCl Hydrochloride Enhanced aqueous solubility Improved stability via salt formation
Metformin hydrochloride 1115-70-4 High solubility for oral dosing Widely used in diabetes treatment .

Note: Hydrochloride salts, like those of metformin or clindamycin (), are preferred in drug formulations due to improved solubility and controlled release profiles. This compound is expected to follow this trend, though specific data are absent in the evidence.

Preparation Methods

Esterification of 5-Aminonicotinic Acid to Methyl 5-Aminonicotinate

The initial step in the preparation of methyl 5-aminonicotinate hydrochloride is the esterification of 5-aminonicotinic acid. This is commonly achieved by reacting commercially available 5-aminonicotinic acid with methanol in the presence of an acid catalyst or activating agent.

  • Typical Procedure:
    • 5-Aminonicotinic acid is dissolved in methanol.
    • Thionyl chloride (SOCl₂) is added to the methanol solution to generate methyl ester in situ.
    • The mixture is heated under reflux, typically overnight, to ensure complete esterification.
    • After reaction completion, the solvent is removed under reduced pressure.
    • The crude methyl 5-aminonicotinate is purified by extraction and column chromatography to yield a product with high purity (around 88% yield reported).
Step Reagents/Conditions Outcome
Esterification 5-aminonicotinic acid + MeOH + SOCl₂, reflux overnight Methyl 5-aminonicotinate (88% yield)

Formation of this compound

Following the esterification, the free base methyl 5-aminonicotinate is converted into its hydrochloride salt to improve stability and handling.

  • Typical Procedure:
    • The methyl 5-aminonicotinate is dissolved in an appropriate solvent such as ethanol or methanol.
    • Hydrochloric acid (HCl) is added in a controlled manner to the solution to form the hydrochloride salt.
    • The mixture is stirred at low temperature (0–5 °C) for 1.5–2.5 hours to ensure complete salt formation.
    • The product is isolated by filtration or centrifugation and dried under controlled temperature (60–70 °C) for 8–10 hours to obtain high-purity this compound.
Step Reagents/Conditions Outcome
Hydrochloride formation Methyl 5-aminonicotinate + HCl, 0–5 °C, stirring 1.5–2.5 h This compound, purity >99.3%

Alternative Synthetic Routes and Catalytic Methods

Research also explores alternative synthetic routes involving nicotinic acid derivatives and cinnamic acid esters for functionalized methyl 5-picolinate compounds. For example, esterification under nitrogen atmosphere using coupling agents such as N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide hydrochloride and catalysts like 4-dimethylaminopyridine in dichloromethane at mild temperatures (25–30 °C) has been reported for related compounds. These methods highlight the versatility of esterification and functionalization strategies that could be adapted for methyl 5-aminonicotinate derivatives.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Purity Notes
Esterification 5-aminonicotinic acid + MeOH + SOCl₂, reflux overnight 88% yield Purification by chromatography
Hydrochloride Salt Formation Methyl 5-aminonicotinate + HCl, 0–5 °C, stirring 1.5–2.5 h >99.3% purity Drying at 60–70 °C for 8–10 h
Oxidation (related nicotinic acid) 3,5-lutidine + KMnO₄, 25–35 °C, pH adjustment with HCl 99.3–99.5% purity Recrystallization from ethanol
Alternative Esterification Coupling agents (EDC·HCl), DMAP catalyst, DCM, 25–30 °C Not specified Mild conditions, applicable to derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-aminonicotinate hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or catalytic amination. For example, analogous compounds like ethyl 5-(aminomethyl)nicotinate hydrochloride use triethylamine or KOH as catalysts in stepwise reactions . Optimization strategies include:

  • Temperature control : Maintaining 20–120°C to avoid side reactions (e.g., over-oxidation).
  • Catalyst screening : Testing bases like triethylamine versus inorganic catalysts.
  • Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
pH7–8Stabilizes amine group
CatalystTriethylamine85% yield

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use spectroscopic and chromatographic techniques:

  • NMR : Compare 1^1H/13^13C spectra with PubChem data (e.g., 5-Methylpicolinimidamide hydrochloride: InChIKey WSSQSZIWEHGJLY-UHFFFAOYSA-N) .
  • HPLC : Purity >98% with retention time matching reference standards.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., C7_7H10_{10}ClN3_3 for analogous compounds) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Follow guidelines for similar hydrochlorides:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Segregate acidic waste and neutralize before disposal .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

  • Methodology :

  • Controlled experiments : Compare reactivity in polar aprotic (DMF) vs. protic solvents (ethanol).
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates.
  • Computational modeling : Use DFT to predict activation barriers for competing pathways .
    • Case Study : For 5-Aminopentanenitrile hydrochloride, conflicting reports on amine group reactivity were resolved by adjusting solvent polarity, increasing yield by 20% .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodology :

  • Co-solvents : Test DMSO-water mixtures (e.g., 10% DMSO enhances solubility 5-fold).
  • Salt forms : Compare hydrochloride vs. trifluoroacetate salts for stability.
  • Prodrug design : Esterify the carboxyl group to increase membrane permeability .
    • Data Table :
FormulationSolubility (mg/mL)Bioavailability (%)
Hydrochloride12.545
Trifluoroacetate18.260

Q. How do structural modifications to the pyridine ring affect the biological activity of Methyl 5-aminonicotinate derivatives?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents at the 3- or 6-position.
  • Biological assays : Test antimicrobial activity (e.g., MIC against E. coli) or kinase inhibition.
  • Crystallography : Resolve ligand-protein complexes to identify binding motifs .
    • Example : Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride showed enhanced binding to kinase targets due to sulfur-mediated interactions .

Contradictions and Validation

  • Synthetic Yield Discrepancies : Some protocols report 70–85% yields for analogous hydrochlorides, while others achieve <50%. This may stem from impurities in starting materials or inadequate pH control. Validate via reproducibility trials .
  • Biological Activity : While some studies suggest anticancer potential, others report low cytotoxicity. Use standardized cell lines (e.g., HeLa vs. MCF-7) and confirm via dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-aminonicotinate hydrochloride
Reactant of Route 2
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Methyl 5-aminonicotinate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.